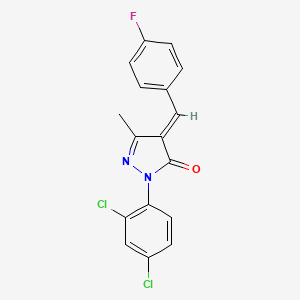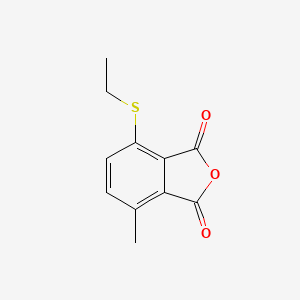![molecular formula C20H11BrI2N2O2 B15016296 4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15016296.png)
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is a complex organic compound that features both bromine and iodine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol typically involves multiple steps. One common method involves the initial bromination and iodination of aniline derivatives. For instance, 4-bromoaniline can be reacted with iodine to produce 4-bromo-2-iodoaniline . This intermediate can then undergo further reactions to introduce the benzoxazole and phenol groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and inert atmospheres to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction: The phenol group can be oxidized to a quinone, or reduced to a hydroquinone under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction can be used to form carbon-carbon bonds by coupling the aryl halides with boronic acids in the presence of a palladium catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used to replace the halogen atoms with other nucleophiles.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted phenols or benzoxazoles.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds, useful in drug discovery and development.
Medicine: The compound’s unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes
Wirkmechanismus
The mechanism of action of 4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity for certain targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-2-iodoaniline: A simpler derivative that lacks the benzoxazole and phenol groups.
5-bromoisatoic anhydride: Another brominated compound used in organic synthesis.
6-bromo-2-methyl-1,3-benzothiazole: A structurally related compound with a benzothiazole ring instead of a benzoxazole.
Uniqueness
4-bromo-2-iodo-6-[(E)-{[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol is unique due to its combination of bromine and iodine atoms, along with the benzoxazole and phenol groups. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H11BrI2N2O2 |
|---|---|
Molekulargewicht |
645.0 g/mol |
IUPAC-Name |
4-bromo-2-iodo-6-[[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrI2N2O2/c21-13-7-12(19(26)16(23)8-13)10-24-15-5-6-18-17(9-15)25-20(27-18)11-1-3-14(22)4-2-11/h1-10,26H |
InChI-Schlüssel |
NEWNVXQDEIMJIR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)N=CC4=C(C(=CC(=C4)Br)I)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-(2-{6-[(3-bromophenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazinylidene)methyl]-4,6-diiodophenol](/img/structure/B15016216.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(1E,2E)-3-(furan-2-yl)-2-methylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B15016218.png)
![2-[(E)-{2-[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-nitrophenol](/img/structure/B15016220.png)
![2-[(E)-{[3-(1,3-benzothiazol-2-yl)phenyl]imino}methyl]-4,6-dichlorophenol](/img/structure/B15016231.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B15016233.png)
![N-({N'-[(E)-[3-(2,4-Dinitrophenoxy)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B15016234.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(E)-(2-methoxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15016241.png)

![N'-[(1E)-1-(4-Bromophenyl)ethylidene]-2-[(4-methoxyphenyl)amino]acetohydrazide](/img/structure/B15016253.png)
![(10-oxo-9,10-dihydroanthracene-9,9-diyl)dibenzene-4,1-diyl bis[2-(3-acetylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate]](/img/structure/B15016257.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-[2-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B15016276.png)
![N-[(1Z)-3-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15016281.png)
![N-({N'-[(1E)-1-(4-Methoxy-3-nitrophenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15016287.png)
